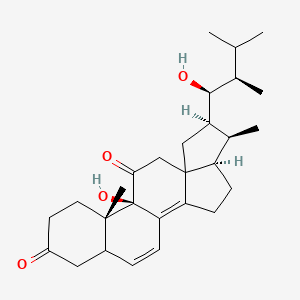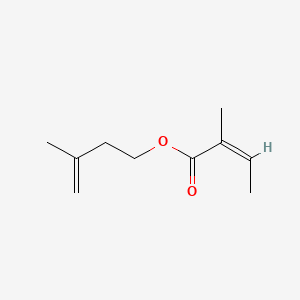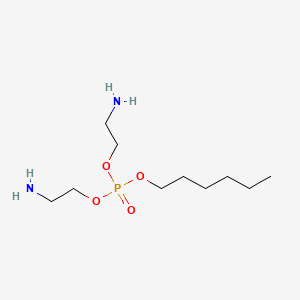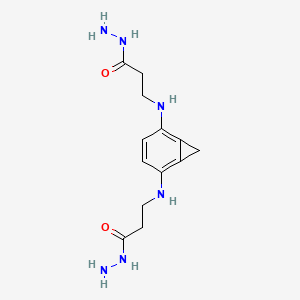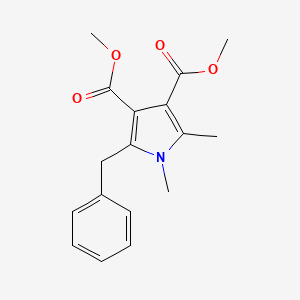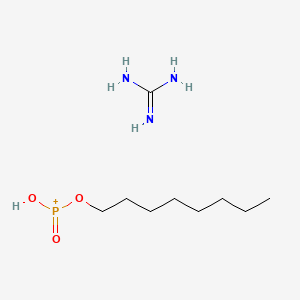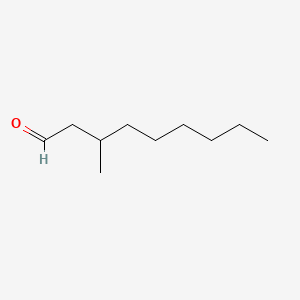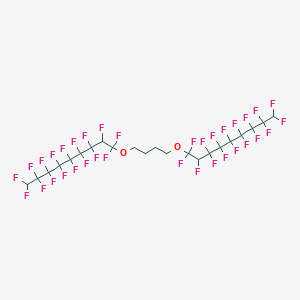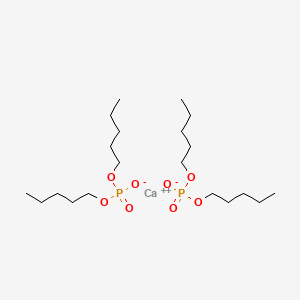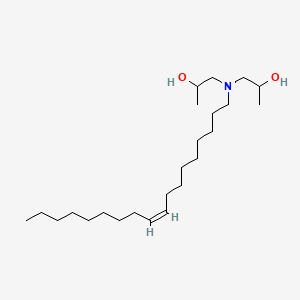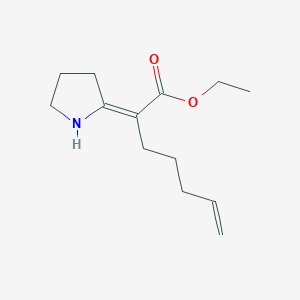
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester is a chemical compound with a complex structure that includes a heptenoic acid backbone and a pyrrolidinylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the heptenoic acid backbone and the introduction of the pyrrolidinylidene group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems.
Análisis De Reacciones Químicas
Types of Reactions
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential effects and applications.
Medicine: The compound may have therapeutic potential, and studies are conducted to explore its efficacy and safety in medical applications.
Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester include other heptenoic acid derivatives and pyrrolidinylidene-containing compounds. These compounds share structural similarities but may have different chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial use.
Propiedades
Número CAS |
118268-51-2 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
ethyl (2E)-2-pyrrolidin-2-ylidenehept-6-enoate |
InChI |
InChI=1S/C13H21NO2/c1-3-5-6-8-11(13(15)16-4-2)12-9-7-10-14-12/h3,14H,1,4-10H2,2H3/b12-11+ |
Clave InChI |
SNRMILSSGHDVQY-VAWYXSNFSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/1\CCCN1)/CCCC=C |
SMILES canónico |
CCOC(=O)C(=C1CCCN1)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


